Molecular Weight and Exact Mass of Ammonium 3-Phenyldithiocarbazate: A Comprehensive Technical Guide
Molecular Weight and Exact Mass of Ammonium 3-Phenyldithiocarbazate: A Comprehensive Technical Guide
Introduction
Ammonium 3-phenyldithiocarbazate (IUPAC: azanium N-anilinocarbamodithioate) is a highly versatile chemical intermediate widely utilized in the synthesis of thiosemicarbazides, Schiff bases, and transition metal complexes. These downstream derivatives exhibit profound biological activities, including antischistosomal, antimicrobial, and anticancer properties[1]. Furthermore, it serves as a critical precursor in materials science for synthesizing single-crystalline nanostructures[2].
For researchers and drug development professionals employing High-Resolution Mass Spectrometry (HRMS) to validate synthetic pathways and elucidate the structures of complex metal-ligand frameworks, understanding the precise molecular weight and exact mass of this compound is foundational.
Quantitative Data: Molecular Weight and Exact Mass
Ammonium 3-phenyldithiocarbazate consists of the 3-phenyldithiocarbazate anion and an ammonium cation. The structural formula is C7H11N3S2 , representing the intact salt.
Table 1: Physicochemical and Mass Properties of Ammonium 3-Phenyldithiocarbazate
| Property | Value | Causality / Analytical Significance |
| Chemical Formula | C7H11N3S2 | Represents the complete salt form (anion + NH4+ )[3]. |
| Average Molecular Weight | 201.30 g/mol | Used for stoichiometric calculations in bulk synthesis[3]. |
| Monoisotopic / Exact Mass | 201.03944 Da | Crucial for HRMS identification to distinguish from isobaric interferences[4]. |
| Anion Exact Mass [M−NH4]− | 183.00562 Da | Primary species observed in negative-ion mode ESI-MS[5]. |
| Acid Form Exact Mass | 184.0129 Da | Represents the neutral 3-phenyldithiocarbazic acid ( C7H8N2S2 )[5]. |
Calculation of Exact Mass ( C7H11N3S2 ): The exact monoisotopic mass is calculated using the most abundant isotopes of each element:
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Carbon ( 12C ): 7×12.000000=84.000000
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Hydrogen ( 1H ): 11×1.007825=11.086075
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Nitrogen ( 14N ): 3×14.003074=42.009222
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Sulfur ( 32S ): 2×31.972071=63.944142
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Total Exact Mass: 201.039439 Da [6]
Synthesis and Reaction Pathway
The synthesis of ammonium 3-phenyldithiocarbazate is driven by a nucleophilic addition reaction. Phenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of carbon disulfide ( CS2 ) in the presence of ammonia, which acts as both a base to drive the reaction forward and the counter-ion for the resulting dithiocarbazate salt.
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 0.1 mol of phenylhydrazine in 50 mL of absolute ethanol in a round-bottom flask.
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Cooling: Submerge the flask in an ice-salt bath to lower the temperature strictly to 0°C.
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Causality: The reaction between amines/hydrazines and CS2 is highly exothermic. Maintaining 0°C prevents the thermodynamic formation of unwanted side products like thiocarbohydrazides or symmetrical thioureas.
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Addition of Reagents: Add 0.1 mol of concentrated ammonium hydroxide ( NH4OH ) dropwise. Follow immediately with the slow, dropwise addition of 0.1 mol of carbon disulfide ( CS2 ) over 30 minutes under continuous magnetic stirring.
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Precipitation: Continue stirring for 1-2 hours at 0°C. A white to pale-yellow precipitate of ammonium 3-phenyldithiocarbazate will form.
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Isolation & Self-Validation: Filter the precipitate under vacuum, wash with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator.
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Self-Validation: The product should be a free-flowing crystalline solid. If the solid is overly sticky or gummy, it indicates residual CS2 or moisture, requiring immediate recrystallization from hot ethanol.
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Synthesis pathway of ammonium 3-phenyldithiocarbazate from phenylhydrazine.
Mass Spectrometry Analytical Workflow
To verify the exact mass of the synthesized compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. Because ammonium 3-phenyldithiocarbazate is a salt, soft ionization techniques like ESI prevent extensive fragmentation, allowing for the observation of the intact anion[5].
Step-by-Step ESI-HRMS Protocol
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Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade methanol. Dilute 1:100 in a 50:50 mixture of Methanol:Water.
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Causality: Dilution prevents detector saturation and ion suppression. Unlike standard positive-mode LC-MS, do not add formic acid if you intend to analyze the salt in negative mode, as acidic conditions will protonate the anion back to the neutral acid form.
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Instrument Tuning: Calibrate the HRMS (e.g., Q-TOF or Orbitrap) using a standard calibration mix to ensure mass accuracy within <5 ppm.
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Ionization (Negative Mode): Inject the sample directly into the ESI source. Set the capillary voltage to 2.5 kV and the desolvation temperature to 250°C.
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Causality: Negative mode is preferred because the dithiocarbazate easily forms a highly stable, resonance-stabilized anion ( C7H7N2S2− ) at an exact mass of m/z 183.0056[5].
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Data Acquisition: Acquire data across a mass range of m/z 50-500. Extract the chromatogram for the exact mass of the target ion.
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Self-Validation via Isotopic Distribution: Compare the experimental isotopic distribution against the theoretical model. The presence of two sulfur atoms will yield a distinct isotopic signature (specifically, an ~9% relative abundance for the M+2 peak due to the 34S isotope). Observing this exact ratio confirms the S2 elemental composition.
HRMS analytical workflow for validating exact mass of dithiocarbazate salts.
References
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[2] Urchinlike Nanostructure of Single-Crystalline Nanorods of Sb2S3 Formed at Mild Reaction Condition. ACS Applied Materials & Interfaces. Available at: [Link]
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[5] Ammonium 3-phenyldithiocarbazate (C7H8N2S2) - PubChemLite. Université du Luxembourg. Available at:[Link]
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[1] From dithiocarbamates to branched dithiocarbazates: Compounds with potent antischistosomal activity. D-NB.info. Available at: [Link]
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[6] 2-Thioxoimidazolidine-1-carbothioic allylamide (C7H11N3S2 Exact Mass). Spectrabase. Available at: [Link]
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[4] BBTGNBWDYMCHGL-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg. Available at:[Link]
